Lansoprazole N-oxide is a chemical compound identified as an impurity during the bulk synthesis of lansoprazole, an antiulcerative drug. [] It is classified as an organic compound, specifically a heterocyclic N-oxide derivative. [] In scientific research, lansoprazole N-oxide serves as a reference standard for the identification and quantification of impurities in lansoprazole drug substance and formulations. This is crucial for quality control purposes in pharmaceutical research and development. []
Lansoprazole N-oxide is derived from the oxidation of lansoprazole, specifically through the action of oxidizing agents such as m-chloroperoxybenzoic acid. This compound falls under the category of benzimidazole derivatives, which are known for their therapeutic roles in inhibiting gastric acid secretion. It is classified as a secondary amine oxide, reflecting its structural characteristics.
The synthesis of lansoprazole N-oxide typically involves the oxidation of lansoprazole using m-chloroperoxybenzoic acid as the oxidizing agent. The general procedure includes:
This method has been noted for its efficiency in minimizing impurities and maximizing yield.
Lansoprazole N-oxide can undergo various chemical reactions typical of amine oxides. These may include:
The stability of this compound under different pH levels and temperatures is crucial for its application in pharmaceuticals .
Lansoprazole N-oxide acts similarly to its parent compound by inhibiting the gastric proton pump (H+/K+ ATPase) in parietal cells of the stomach lining. This inhibition reduces gastric acid secretion, thus alleviating symptoms associated with excessive stomach acid production.
The mechanism involves:
Lansoprazole N-oxide exhibits specific physical properties including:
Chemical properties include reactivity with nucleophiles due to its electrophilic nature stemming from the N-oxide group .
Lansoprazole N-oxide has several scientific applications:
Lansoprazole N-oxide, identified by the CAS registry number 213476-12-1, is a chiral organic compound with the systematic IUPAC name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole [5] [8]. Its molecular formula is C₁₆H₁₄F₃N₃O₃S, yielding a molecular weight of 385.36 g/mol [1] [8]. The compound features a pyridine N-oxide moiety—a critical structural distinction from its parent compound—where the pyridinyl nitrogen is oxidized, forming a dipolar structure with significant implications for electronic distribution and reactivity. The SMILES notation (CC1=C(OCC(F)(F)F)C=C[N+]([O-])=C1C[S+]([O-])C2=NC3=C(N2)C=CC=C3
) and InChIKey (OBGHBYDDJGHGNS-UHFFFAOYSA-N
) further define its connectivity and stereochemistry [8].
Lansoprazole N-oxide is a primary oxidative metabolite and degradation product of lansoprazole (C₁₆H₁₄F₃N₃O₂S, MW 369.36 g/mol). Key structural differences include:
Table 1: Structural Comparison of Lansoprazole and Lansoprazole N-oxide
Property | Lansoprazole | Lansoprazole N-oxide |
---|---|---|
Molecular Formula | C₁₆H₁₄F₃N₃O₂S | C₁₆H₁₄F₃N₃O₃S |
Molecular Weight (g/mol) | 369.36 | 385.36 |
Key Functional Groups | Pyridine, Sulfinyl, Benzimidazole | Pyridine N-oxide, Sulfinyl, Benzimidazole |
CAS Number | 103577-45-3 | 213476-12-1 |
While experimental NMR data for Lansoprazole N-oxide is limited in the provided sources, its structure permits predictions:
High-Resolution Mass Spectrometry (HRMS) reveals diagnostic fragmentation pathways under electrospray ionization (ESI+):
Table 2: Characteristic MS Fragments of Lansoprazole N-oxide
m/z Observed | Elemental Composition | Proposed Structure | Mass Error (ppm) |
---|---|---|---|
386.0781 | C₁₆H₁₅F₃N₃O₃S⁺ | [M+H]⁺ | ≤ 7.7 |
252.0304 | C₉H₉F₃NO₂S⁺ | Pyridine N-oxide fragment | ≤ 1.2 |
234.0198 | C₉H₇F₃NO₂S⁺ | Dehydrated pyridine fragment | ≤ 2.0 |
136.0761 | C₈H₁₀NO⁺ | Protonated dimethoxypyridine | ≤ 3.5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7